molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0

4-Desmethyl-2-methyl Celecoxib

Cat. No. B146605
M. Wt: 381.4 g/mol
InChI Key: QGNNQDAQBISHQG-UHFFFAOYSA-N
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Description

4-Desmethyl-2-methyl Celecoxib is a derivative of the well-known COX-2 inhibitor, Celecoxib. Celecoxib itself is a non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of pain and inflammation. The modification of Celecoxib by desmethylating and methylating at specific positions on the molecule could potentially alter its pharmacological properties, such as its potency, selectivity, or side effect profile. However, the provided papers do not directly discuss 4-Desmethyl-2-methyl Celecoxib, but they do provide insights into the synthesis and characterization of related compounds .

Synthesis Analysis

The synthesis of Celecoxib and its derivatives typically involves the condensation of 4'-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with an appropriate hydrazine derivative. For instance, the synthesis of Celecoxib reported an overall yield of 48.3% using (4-sulfamoylphenyl) hydrazine hydrochloride for the cyclization step . Similarly, the synthesis of p-chlorocelecoxib, an analogue of Celecoxib, was achieved by condensation with ethyl trifluoroacetate, followed by reaction with 4-(2-chlorohydrazinly)benzenesulfanimide . These methods are noted to be fast, efficient, and reproducible, which are important considerations for the synthesis of pharmaceutical compounds.

Molecular Structure Analysis

The molecular structure of Celecoxib and its analogues is characterized by the presence of a pyrazole ring substituted with various functional groups that confer its biological activity. The impurities found in Celecoxib, such as the ortho-isomer and regio-isomer, have been structurally characterized, confirming the importance of the precise molecular structure for the drug's activity . The molecular modeling of desmethyl analogues of macrolide drugs, although not directly related to Celecoxib, demonstrates the utility of such techniques in predicting the biological effects of structural modifications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Celecoxib analogues are typically condensation and cyclization reactions. These reactions are crucial for forming the core structure of the drug, which is essential for its biological function. The isolation and characterization of impurities in Celecoxib also involve chemical reactions, such as preparative HPLC, to separate and identify different isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of Celecoxib and its analogues are determined through various analytical methods, including UV-visible spectroscopy, IR spectroscopy, TLC, and NMR. These methods are used to confirm the identity and purity of the synthesized compounds and to ensure that they meet the necessary quality standards for pharmaceutical use . The impurity profile study of Celecoxib using LC-MS is another example of how these properties are analyzed to maintain drug quality .

Scientific Research Applications

Synthesis for Imaging Applications

Celecoxib analogues have been synthesized for potential use in medical imaging. For instance, an iodine-123-labeled analogue of celecoxib was developed for single photon emission computed tomography (SPECT) imaging, highlighting its potential in diagnostic applications (Kabalka, Mereddy, & Schuller, 2005). This suggests that derivatives of celecoxib, potentially including 4-Desmethyl-2-methyl Celecoxib, could be used in developing novel imaging agents to target specific molecular pathways.

Pharmacological Opportunities from Binding Site Recognition

Research has uncovered unexpected pharmacological properties of celecoxib, such as nanomolar inhibition of carbonic anhydrase, which may offer new therapeutic opportunities beyond its known COX-2 inhibition (Weber et al., 2004). This finding indicates that celecoxib and its analogues might have utility in treating disorders like glaucoma or certain cancers by targeting different enzymes.

Dual Inhibition of Cyclooxygenases and 5-Lipoxygenase

Celecoxib has been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, in addition to its COX-2 inhibitory activity. This dual inhibition suggests potential for celecoxib and its analogues in treating inflammatory conditions by targeting multiple inflammatory pathways simultaneously (Maier et al., 2008).

Analytical Method Development

A validated liquid chromatography method for the quantitative determination of celecoxib in pharmaceutical forms also mentions the analysis of celecoxib impurities, indicating the importance of analytical chemistry in ensuring the purity and quality of celecoxib-based medications (Srinivasu et al., 2000). This could be relevant for studying 4-Desmethyl-2-methyl Celecoxib in ensuring drug quality and understanding its pharmacokinetic properties.

Potential for Novel Therapeutics

Celecoxib's role in cancer treatment, as suggested by its anti-proliferative properties and ability to modulate apoptosis pathways, provides a foundation for developing novel therapeutics based on celecoxib and its derivatives for cancer prevention and treatment (Jendrossek, 2013).

Safety And Hazards

DMCM is classified as a hazardous compound . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

DMCM has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer’s disease and cancer .

properties

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethyl-2-methyl Celecoxib

CAS RN

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
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Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
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